molecular formula C14H8BrFN4O2 B13093280 N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13093280
M. Wt: 363.14 g/mol
InChI Key: ZRCPOXSAYDMRLR-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 3-bromo-4-fluorophenyl group and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of quinazoline derivatives followed by the introduction of the 3-bromo-4-fluorophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro-quinazoline derivatives.

    Reduction: Formation of amino-quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-fluorophenyl)-3-bromo-: Shares the 3-bromo-4-fluorophenyl group but lacks the quinazoline core.

    Epacadostat: Contains a similar bromofluorophenyl group and is known for its inhibitory effects on indoleamine 2,3-dioxygenase-1 (IDO1).

Uniqueness

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a nitro group and a bromofluorophenyl group makes it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C14H8BrFN4O2

Molecular Weight

363.14 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H8BrFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)

InChI Key

ZRCPOXSAYDMRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br)F

Origin of Product

United States

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